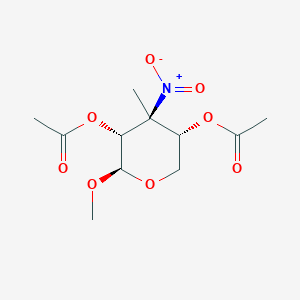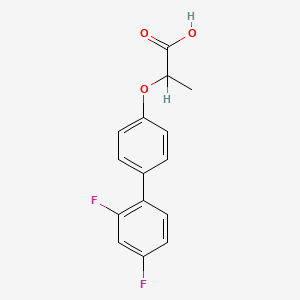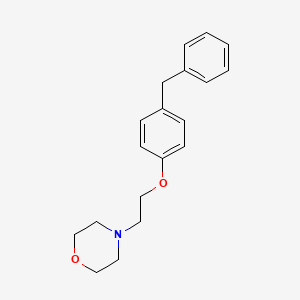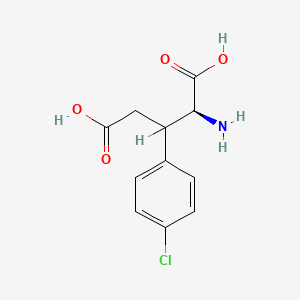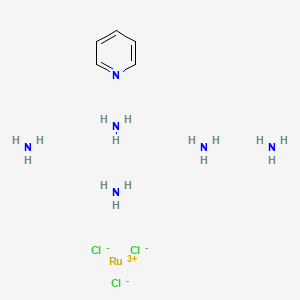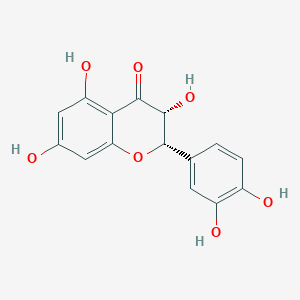
(+)-Epitaxifolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-epitaxifolin is a taxifolin that has (2S,3R)-configuration. It has a role as a metabolite. It is a conjugate acid of a (+)-epitaxifolin(1-). It is an enantiomer of a (-)-epitaxifolin.
Wissenschaftliche Forschungsanwendungen
Epilepsy Research and Biomarkers : In the field of epilepsy, research focuses on identifying biomarkers and developing treatments for epileptogenesis. The EPITARGET consortium, for instance, aims to harmonize data collection and analysis in preclinical epilepsy studies, which could be relevant for the application of compounds like (+)-Epitaxifolin (Lapinlampi et al., 2017).
Cancer Research : Epigenetics, which involves heritable changes in gene expression, is a significant focus in cancer research. Studies have shown the importance of understanding the epigenetic mechanisms in diseases like myelodysplastic syndromes (MDS) and their potential treatment implications, which could be relevant for the application of (+)-Epitaxifolin (Xu et al., 2011).
Prostate Cancer Therapy : There is ongoing research on epigenetic treatments for solid tumors, including prostate cancer, with studies exploring novel drug delivery systems and therapies that might be enhanced by compounds like (+)-Epitaxifolin (Naldi et al., 2014).
Osteoblast Function and Bone Health : In orthopedics and bone health, research on erythropoietin’s effects on osteoblast proliferation and function highlights the potential of certain compounds, possibly including (+)-Epitaxifolin, to influence bone regeneration and healing processes (Guo et al., 2014).
Epigenetic Drug Development : The development of epigenetic drugs, including their use as therapeutic agents in various cancers, is a significant area of research. This includes exploring the mechanisms and applications of different epigenetic modifications, which could potentially be affected by (+)-Epitaxifolin (Kelly et al., 2010).
Drug-Induced Cytotoxicity Studies : In pharmacology, understanding the cytotoxic effects of drugs is crucial. Research utilizing models like Drosophila offers insights into drug-induced cytotoxicity and teratogenesis, which could be relevant for assessing the safety profile of (+)-Epitaxifolin (Affleck & Walker, 2008).
Combination Therapy in Cancer : Studies on combination therapies in cancer, involving epigenetic drugs and other treatments, are crucial. This research can provide insights into how (+)-Epitaxifolin might be used in conjunction with other drugs to enhance treatment efficacy (Matei & Nephew, 2010).
Eigenschaften
Produktname |
(+)-Epitaxifolin |
|---|---|
Molekularformel |
C15H12O7 |
Molekulargewicht |
304.25 g/mol |
IUPAC-Name |
(2S,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15-/m0/s1 |
InChI-Schlüssel |
CXQWRCVTCMQVQX-GJZGRUSLSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



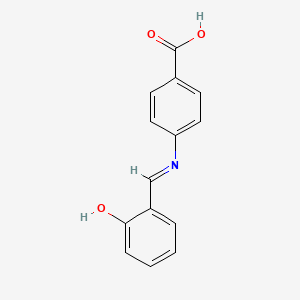
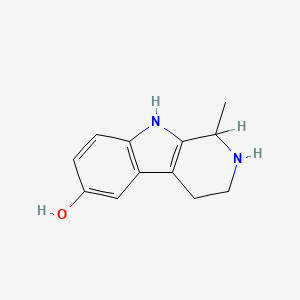
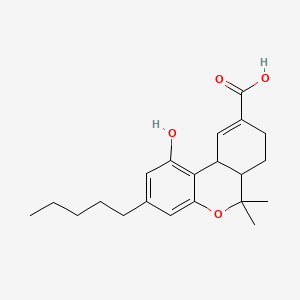
![1,3,6,8-tetrahydroxy-2-[(2S,6S)-6-methyloxan-2-yl]anthracene-9,10-dione](/img/structure/B1197725.png)
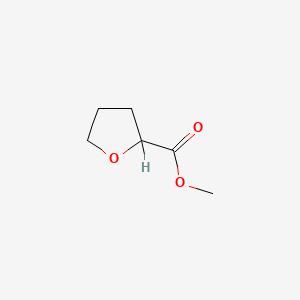
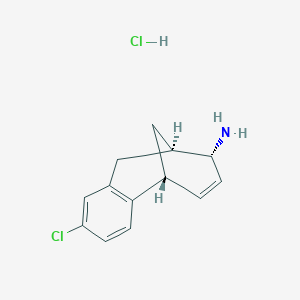
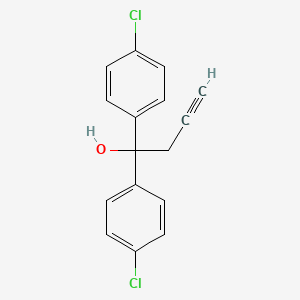
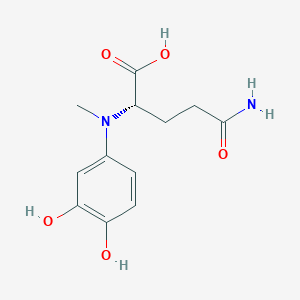
![(4R)-N-[2-[2-(1H-imidazol-5-yl)ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B1197731.png)
